molecular formula C23H17NO3 B2817689 N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923250-72-0

N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2817689
CAS RN: 923250-72-0
M. Wt: 355.393
InChI Key: CAHNODVKNTYQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide”, a similar compound “N-(3-Amino-4-methylphenyl)benzamide” was synthesized using a continuous flow microreactor system . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .

Scientific Research Applications

Selective Inhibitors of Tumor-associated Isoforms

  • Research has identified certain derivatives, including those related to the specified chemical structure, as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These inhibitors show promise for targeted cancer therapy due to their high potency and selectivity, which could lead to new therapeutic options for cancer treatment (Bozdağ et al., 2017).

Metal Complexes with Anticancer Properties

  • Studies on novel copper(II), cobalt(II), and nickel(II) complexes with related organic ligands have demonstrated significant potential in anticancer applications. These complexes exhibit unique structural characteristics and have been shown to possess promising anticancer activities, highlighting the therapeutic potential of such compounds in cancer treatment (Myannik et al., 2018).

Anticancer Evaluation of Derivatives

  • A series of substituted benzamides, related to the given chemical structure, have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These studies have found that some derivatives exhibit moderate to excellent anticancer activity, suggesting that modifications to the core structure could lead to effective anticancer agents (Ravinaik et al., 2021).

Structural Analysis and Crystallography

  • Detailed crystallographic analysis of derivatives similar to the requested compound has provided insights into their molecular configurations, intermolecular interactions, and potential for forming dimers. Such structural information is vital for understanding the mechanisms of action and for designing drugs with improved efficacy and specificity (Gomes et al., 2015).

Biological Activity of Pd(II) Complexes

  • Pd(II) complexes bearing chromone-based Schiff bases, related to the compound , have been synthesized and characterized. These complexes show enhanced antimicrobial activity and potential for DNA cleavage, indicating their usefulness in developing new antimicrobial agents and exploring their interaction with biological molecules (Kavitha & Reddy, 2016).

properties

IUPAC Name

N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-6-5-9-17(12-15)22-14-20(25)19-13-18(10-11-21(19)27-22)24-23(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHNODVKNTYQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.